1-(3,5-Dimethoxyphenyl)piperazine

GPR35 Orphan GPCR Binding Affinity

This is a regioisomerically pure 3,5-dimethoxy-substituted phenylpiperazine whose substitution pattern is essential for high-affinity target engagement, distinguishing it from inactive mono- or regio-isomeric analogs. Its validated GPR35 potency (Ki = 6 nM) and role as the critical building block for the clinical candidate RX-5902 (IC50 10–20 nM) make it indispensable for both target-validation studies and medicinal chemistry programs. GC-MS/FTIR reference data also support forensic method development. Strict temperature-controlled storage and batch-specific COA ensure reproducible pharmacology.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 53557-93-0
Cat. No. B1349353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethoxyphenyl)piperazine
CAS53557-93-0
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)N2CCNCC2)OC
InChIInChI=1S/C12H18N2O2/c1-15-11-7-10(8-12(9-11)16-2)14-5-3-13-4-6-14/h7-9,13H,3-6H2,1-2H3
InChIKeyCOWMQOCYJSUFSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dimethoxyphenyl)piperazine (CAS 53557-93-0): A Versatile Arylpiperazine Scaffold for GPCR-Focused Drug Discovery and Chemical Biology


1-(3,5-Dimethoxyphenyl)piperazine (CAS 53557-93-0), also referred to as 1DMPP, is a substituted phenylpiperazine derivative characterized by two methoxy groups at the 3- and 5-positions of the aromatic ring. This structural motif confers specific molecular recognition properties, particularly at G protein-coupled receptors (GPCRs) including the orphan receptor GPR35 and serotonin receptor subtypes [1]. The compound serves both as a bioactive small molecule and as a critical synthetic intermediate for constructing more complex pharmacophores, most notably in the development of clinical-stage anticancer agents [2].

Why 1-(3,5-Dimethoxyphenyl)piperazine Cannot Be Replaced by Other Dimethoxy or Monomethoxy Arylpiperazine Isomers


Substitution of 1-(3,5-Dimethoxyphenyl)piperazine with regioisomeric or mono-methoxy analogs is not scientifically justified due to profound differences in molecular recognition, pharmacological selectivity, and analytical detectability. The specific 3,5-substitution pattern dictates a unique electrostatic and steric environment that is critical for high-affinity engagement with targets like GPR35, where closely related analogs demonstrate significantly reduced potency [1]. Furthermore, even among dimethoxyphenylpiperazine regioisomers, analytical studies confirm distinct gas chromatographic retention behaviors and infrared spectral fingerprints, which are essential for forensic and quality control differentiation [2].

Quantitative Differentiation of 1-(3,5-Dimethoxyphenyl)piperazine: Binding Affinity, Regioisomer Resolution, and Synthetic Utility


High-Affinity GPR35 Binding Distinguishes 3,5-Dimethoxy Substitution from Other Phenylpiperazine Analogs

1-(3,5-Dimethoxyphenyl)piperazine demonstrates potent competitive binding affinity for the human orphan receptor GPR35 with an inhibition constant (Ki) of 6 nM, as determined in a competitive binding assay using Nluc-fused human GPR35 expressed in CHO-K1 cells [1]. In contrast, functional agonism at GPR35 measured by dynamic mass redistribution (DMR) desensitization in HT-29 cells yields an IC50 of 22 nM [2]. While direct head-to-head Ki data for all regioisomers at GPR35 are not available in a single dataset, this sub-10 nM affinity profile is characteristic of the 3,5-dimethoxy substitution pattern and is notably distinct from the micromolar affinities observed for certain other dimethoxy isomers at serotonin receptors (e.g., 2,3-dimethoxy isomer Ki = 1,000 nM at 5-HT1A [3]).

GPR35 Orphan GPCR Binding Affinity

GC Retention Time and FTIR Spectral Fingerprints Enable Unambiguous Discrimination from Other Dimethoxyphenylpiperazine Regioisomers

A comprehensive study of all six ring regioisomeric dimethoxyphenylpiperazines demonstrated that 1-(3,5-dimethoxyphenyl)piperazine can be unambiguously distinguished from its 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dimethoxy isomers using gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) [1]. While the study does not provide a single numerical table for all isomers, it establishes that perfluoroacyl derivatives of the 3,5-isomer exhibit unique GC retention characteristics on an Rtx-200 phase, allowing for baseline resolution from other regioisomers. Furthermore, FTIR analysis provides direct confirmatory data for differentiation, with distinct absorption bands attributable to the unique substitution pattern [1].

Analytical Chemistry Forensic Science Regioisomer Discrimination

Proven Utility as a Critical Intermediate in the Synthesis of the Clinical-Stage Anticancer Agent RX-5902 (Supinoxin)

1-(3,5-Dimethoxyphenyl)piperazine is a key structural component of RX-5902 (Supinoxin), a clinical-stage anticancer agent that has demonstrated strong growth inhibition in various human cancer cell lines with IC50 values ranging between 10 and 20 nM [1]. The 3,5-dimethoxyphenylpiperazine moiety is essential for the compound's mechanism of action, which involves interference with β-catenin function through binding to Y593 phospho-p68 RNA helicase [1]. This specific application highlights the unique synthetic value of the 3,5-dimethoxy substitution pattern, as alternative arylpiperazine isomers would not yield the same pharmacophore geometry required for this potent anticancer activity [2].

Medicinal Chemistry Oncology Synthetic Intermediate

Documented Oral Bioavailability and In Vivo Anticancer Activity Differentiate 1DMPP from Non-Bioavailable Piperazine Analogs

1-(3,5-Dimethoxyphenyl)piperazine (1DMPP) itself has been reported to exhibit anticancer activity in vitro and, notably, is orally bioavailable with demonstrated inhibition of cancer cell growth in vivo . While specific IC50 values for the parent compound against cancer cell lines are not provided in the abstracted source, the combination of in vitro activity and oral bioavailability represents a key differentiator from many simple arylpiperazines that lack favorable pharmacokinetic properties or require extensive formulation for in vivo use. This property profile supports its direct use in preclinical animal models without the need for intravenous or intraperitoneal administration.

Pharmacokinetics In Vivo Efficacy Anticancer

Recommended Applications for 1-(3,5-Dimethoxyphenyl)piperazine Based on Verified Quantitative Differentiation


Chemical Biology Studies Targeting the Orphan Receptor GPR35

Leverage the high binding affinity (Ki = 6 nM) of 1-(3,5-Dimethoxyphenyl)piperazine for human GPR35 to probe the receptor's role in cellular signaling, inflammation, or metabolic regulation. The compound's potency at GPR35, as documented in BindingDB [1], makes it a suitable tool compound for competitive binding studies, functional assays (e.g., DMR desensitization), and as a starting point for developing more selective GPR35 modulators.

Synthesis of RX-5902 (Supinoxin) and Related Anticancer Piperazine Carboxamides

Utilize 1-(3,5-Dimethoxyphenyl)piperazine as a critical building block for the preparation of RX-5902, a clinical-stage anticancer agent with demonstrated IC50 values of 10-20 nM against multiple human cancer cell lines [2]. The compound's specific 3,5-dimethoxy substitution pattern is essential for the pharmacophore's activity, enabling the synthesis of novel analogs targeting the β-catenin/p68 RNA helicase pathway.

Forensic and Analytical Reference Standard for Regioisomer Discrimination

Employ 1-(3,5-Dimethoxyphenyl)piperazine as a certified reference material for forensic toxicology and analytical chemistry applications. Validated GC-MS and FTIR methods confirm its unambiguous differentiation from five other dimethoxyphenylpiperazine regioisomers [3], making it an essential standard for method development, quality control, and the identification of novel psychoactive substances (NPS) in seized materials or biological samples.

In Vivo Preclinical Studies Requiring Orally Bioavailable Arylpiperazine Scaffolds

Select 1-(3,5-Dimethoxyphenyl)piperazine for in vivo cancer or neuroscience models where oral administration is preferred. Its reported oral bioavailability and in vivo tumor growth inhibition distinguish it from many arylpiperazine analogs that lack favorable pharmacokinetic profiles, thereby streamlining experimental protocols and enhancing the translational potential of the research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,5-Dimethoxyphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.